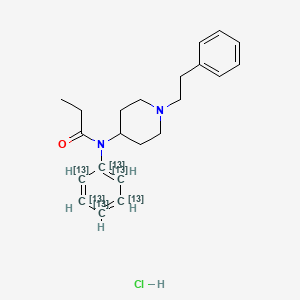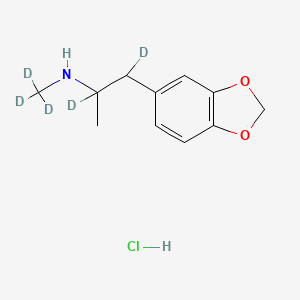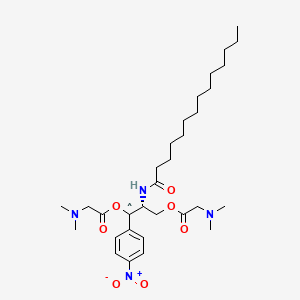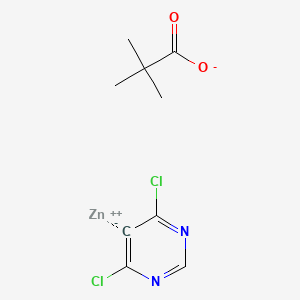
quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which imparts unique chemical properties and biological activities.
Vorbereitungsmethoden
The synthesis of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps, including the formation of the quinoline and indole moieties, followed by their coupling to form the final compound. Common synthetic routes include:
Wittig Reaction: This reaction involves the formation of an alkene by reacting a phosphonium ylide with a carbonyl compound.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step.
Cyclocondensation Reaction: This reaction involves the formation of a ring structure by the condensation of two or more molecules.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher yields.
Analyse Chemischer Reaktionen
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure from a linear molecule.
Wissenschaftliche Forschungsanwendungen
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimalarial, and antitumor agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its specific combination of quinoline and indole moieties. Similar compounds include:
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure and are known for their pharmacological activities.
Quinolin-6-yl methyl purines: These compounds have a purine ring fused to the quinoline structure and are studied for their potential as c-Met inhibitors.
2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides: These compounds are proposed as novel structures of PI3K inhibitors and anticancer agents .
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI-Schlüssel |
HFJHOGXZMSKPMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
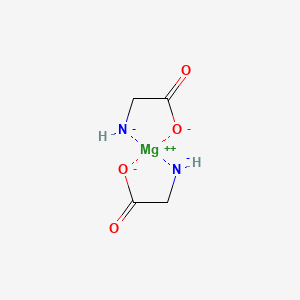
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)

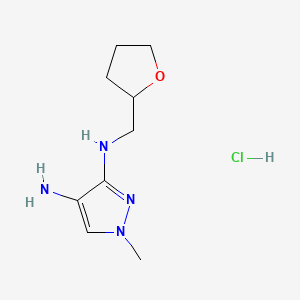
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
